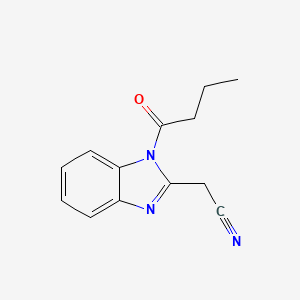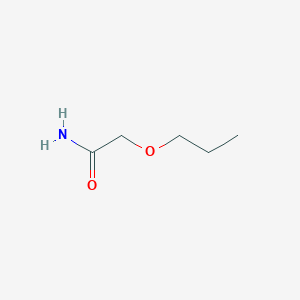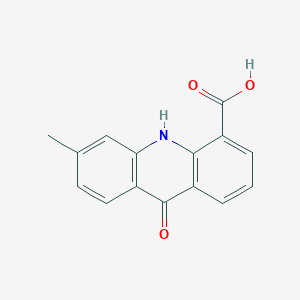
2-(Phthalazin-1-yl)-N-(propan-2-yl)hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide is a compound that belongs to the class of phthalazine derivatives. . This compound is characterized by the presence of a phthalazine ring fused with a hydrazinecarbothioamide group, making it a unique and interesting molecule for various scientific research applications.
Vorbereitungsmethoden
The synthesis of N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves several steps. One common synthetic route starts with the preparation of phthalazine derivatives, which can be achieved through the reaction of hydrazine with phthalic anhydride . The resulting phthalazine is then reacted with isopropyl isocyanate to form the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Analyse Chemischer Reaktionen
N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phthalazinone derivatives, while reduction can yield hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various phthalazine derivatives, which have shown significant biological activities . In biology and medicine, phthalazine derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties . This compound is also used in the development of new drugs targeting specific molecular pathways, such as serotonin reuptake inhibitors and cyclooxygenase-2 inhibitors .
Wirkmechanismus
The mechanism of action of N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. Phthalazine derivatives are known to inhibit various enzymes and receptors, such as p38MAP kinase, gamma-aminobutyric acid (GABA) receptors, and voltage-gated calcium channels . These interactions lead to the modulation of cellular processes, including apoptosis, cell proliferation, and inflammation .
Vergleich Mit ähnlichen Verbindungen
N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide can be compared with other similar compounds, such as phthalazinone derivatives and other N-heterocyclic compounds. Phthalazinone derivatives, for example, share the phthalazine core structure but differ in their functional groups, leading to variations in their biological activities . Other similar compounds include benzoxazinone and pyrazole derivatives, which also exhibit valuable pharmacological properties . The uniqueness of N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide lies in its specific functional groups and their impact on its biological activities.
Eigenschaften
CAS-Nummer |
61051-51-2 |
|---|---|
Molekularformel |
C12H15N5S |
Molekulargewicht |
261.35 g/mol |
IUPAC-Name |
1-(phthalazin-1-ylamino)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C12H15N5S/c1-8(2)14-12(18)17-16-11-10-6-4-3-5-9(10)7-13-15-11/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) |
InChI-Schlüssel |
JDPXSDIYPUPYAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=S)NNC1=NN=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)


![5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12920626.png)


![3-Carboxy-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B12920644.png)
![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)
